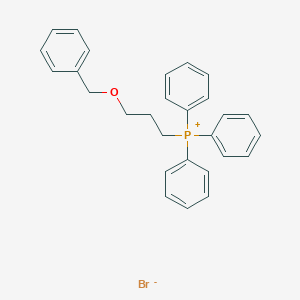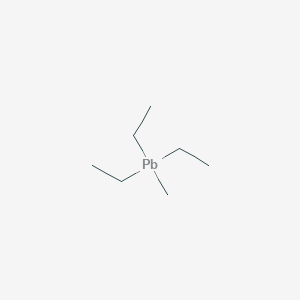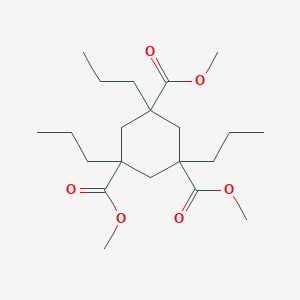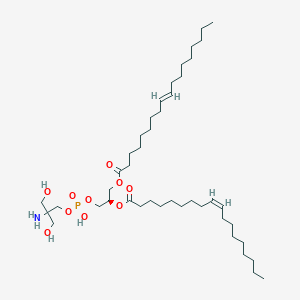
(3-苄氧丙基)三苯基膦溴化物
描述
(3-Benzyloxypropyl)triphenylphosphonium bromide, commonly known as BTPB, is a quaternary ammonium salt compound that has a wide range of applications in scientific research and laboratory experiments. BTPB is a highly stable compound, with a melting point of 212°C and a boiling point of 360°C. It is a colorless, odorless, and non-volatile compound, making it an ideal choice for a variety of scientific applications. BTPB has been used in a variety of biochemical, physiological, and analytical experiments, and is a valuable tool for researchers to use in their studies.
科学研究应用
C-C 键形成
该化合物用作形成碳碳 (C-C) 键的试剂 . C-C 键形成是有机化学中的一个基本过程,该化合物有助于形成复杂的分子结构。
螺环己二烯酮的制备
该化合物用作通过 Pd 催化的分子内 ipso-Friedel-Crafts 烯丙基烷基化反应制备螺环己二烯酮的反应物 . 螺环己二烯酮由于其生物活性,在药物化学中很重要。
抗肿瘤剂的合成
该化合物用于合成热休克蛋白 (Hsp90) 抑制剂作为抗肿瘤剂 . Hsp90 是一种伴侣蛋白,它帮助其他蛋白正确折叠,稳定蛋白以抵抗热应激,并帮助蛋白降解。它还稳定肿瘤生长所需的许多蛋白,因此 Hsp90 的抑制剂可能导致癌症治疗。
Carpanone 类分子的制备
该化合物用于通过氧化偶联/狄尔斯-阿尔德环加成序列制备 Carpanone 类分子 . Carpanone 是一种具有潜在抗癌活性的天然产物,Carpanone 类分子的合成可能导致开发新的抗癌药物。
安全和危害
“(3-Benzyloxypropyl)triphenylphosphonium bromide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area .
作用机制
Target of Action
It is known to be a reactant for the preparation of various compounds .
Mode of Action
It is used as a reactant in the preparation of several compounds, including Spirocyclohexadienones via Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation, inhibitors of heat shock protein (Hsp90) as antitumor agents, and Carpanone-like molecules via an oxidative coupling/Diels-Alder cycloaddition sequence .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting it may have diverse effects depending on the context of its use .
生化分析
Biochemical Properties
It is known to be involved in the preparation of inhibitors of heat shock protein (Hsp90), which are used as antitumor agents . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions.
Cellular Effects
Given its role in the preparation of antitumor agents, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of (3-Benzyloxypropyl)triphenylphosphonium Bromide vary with different dosages in animal models .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on how (3-Benzyloxypropyl)triphenylphosphonium Bromide is transported and distributed within cells and tissues is currently unavailable .
属性
IUPAC Name |
triphenyl(3-phenylmethoxypropyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYCJWXMZGVGJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448639 | |
| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54314-85-1 | |
| Record name | Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54314-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Benzyloxypropyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)







